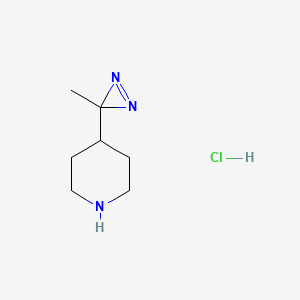

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

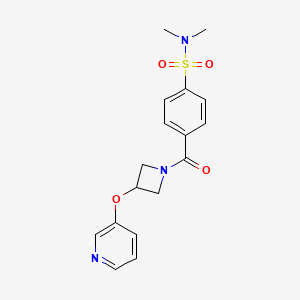

“4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 2219408-99-6 . It has a molecular weight of 175.66 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees .Applications De Recherche Scientifique

Radical-mediated Transformations

One study demonstrates the use of non-activated aziridines as precursors for the stereoselective synthesis of novel piperidine derivatives. This involves a microwave-assisted aziridine to piperidine ring expansion followed by a radical-induced nitrile translocation, showcasing the utility of diazirine-related structures in the synthesis of complex organic compounds (Organic & biomolecular chemistry, 2012).

Synthesis of Stereodefined Piperidines

Another research avenue explores converting aziridines into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, further utilized to create a variety of functionally rich piperidine derivatives. This indicates the role of diazirine-related compounds in synthesizing conformationally constrained amino acids and amino alcohols, highlighting their importance in creating biologically active molecules (The Journal of organic chemistry, 2010).

Photoreactive Substrates for Microlithography

Diazopiperidiones, related to the chemical class of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride, have been prepared for use in microlithography, demonstrating their application in the development of photoresists for deep ultraviolet (DUV) lithography. Their ability to undergo Wolff rearrangement and interact with water post-exposure makes them suitable for nonchemically amplified photoresists (Chemistry of Materials, 2004).

Crystal Structure Elucidation

The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, a compound structurally related to this compound, has been elucidated, providing insights into its conformational dynamics and hydrogen bonding patterns. This kind of research is fundamental for understanding the physicochemical properties of piperidine derivatives and their interactions in solid state (Journal of Molecular Structure, 2007).

Ribosome Structure and Function

Research utilizing diazirine derivatives of uridine in ribosomal RNA studies demonstrates the potential of this compound analogs in biochemistry and molecular biology. These studies help map the environment of RNA within the ribosome, contributing to our understanding of protein synthesis and ribosomal function (Nucleic acids research, 1998).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3-methyldiazirin-3-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWUYPWMWMVOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2582506.png)

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)

![3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2582510.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)

![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)

![3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine](/img/structure/B2582522.png)

![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)